molecular formula C7H4Cl4 B147616 2,6-Dichlorobenzal chloride CAS No. 81-19-6

2,6-Dichlorobenzal chloride

Cat. No.: B147616
CAS No.: 81-19-6
M. Wt: 229.9 g/mol
InChI Key: QQPXXHAEIGVZKQ-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzal chloride (CAS 81-19-6) is an organochlorine compound with the molecular formula C 7 H 4 Cl 4 and a molecular weight of 229.921 g/mol . It features two chlorine atoms in the ortho-positions of the benzene ring and a dichloromethyl group (-CHCl 2 ) attached to the carbonyl carbon, a structure that defines its reactivity as a vital intermediate in chemical synthesis . This compound is of significant interest in research and industrial chemistry primarily as a precursor in the synthesis of other valuable chlorinated aromatic compounds. One of its most notable applications is its role as a starting material in the production of 2,6-dichlorobenzaldehyde, which can subsequently be used to generate 2,6-dichlorobenzoyl chloride—an extremely important intermediate in the pharmaceutical and agrochemical industries . The chlorination of 2,6-dichlorobenzaldehyde to form the acyl chloride derivative is a key transformation that can be efficiently catalyzed to achieve high yields and purity . As a benzal chloride derivative, it serves as a versatile building block for the introduction of the 2,6-dichlorobenzyl moiety into more complex molecules, facilitating the development of active ingredients and novel chemical entities. Researchers value this compound for its utility in exploring new synthetic pathways and optimizing existing industrial processes. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dichloro-2-(dichloromethyl)benzene
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InChI

InChI=1S/C7H4Cl4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,7H
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InChI Key

QQPXXHAEIGVZKQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(Cl)Cl)Cl
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Molecular Formula

C7H4Cl4
Record name ALPHA,ALPHA,2,6-TETRACHLOROTOLUENE
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DSSTOX Substance ID

DTXSID8021773
Record name alpha,alpha-2,6-Tetrachlorotoluene
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Molecular Weight

229.9 g/mol
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Physical Description

Alpha,alpha,2,6-tetrachlorotoluene is a colorless liquid.
Record name ALPHA,ALPHA,2,6-TETRACHLOROTOLUENE
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CAS No.

81-19-6
Record name ALPHA,ALPHA,2,6-TETRACHLOROTOLUENE
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Record name 2,6-Dichlorobenzylidene chloride
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Record name 1,3-Dichloro-2-(dichloromethyl)benzene
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Record name 2,6-Dichlorobenzal chloride
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Record name Benzene, 1,3-dichloro-2-(dichloromethyl)-
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Record name alpha,alpha-2,6-Tetrachlorotoluene
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Record name 1,3-DICHLORO-2-(DICHLOROMETHYL)BENZENE
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Synthesis and Mechanistic Studies of 2,6 Dichlorobenzal Chloride

Synthetic Methodologies for 2,6-Dichlorobenzal Chloride

The principal route for the synthesis of this compound is the chlorination of 2,6-dichlorotoluene (B125461). This transformation is typically achieved through methods that promote side-chain chlorination over ring chlorination, primarily through the use of light and catalysts.

Chlorination of 2,6-Dichlorotoluene

The direct chlorination of 2,6-dichlorotoluene is a fundamental process in the production of this compound. The reaction involves the substitution of hydrogen atoms on the methyl group with chlorine atoms. This is generally accomplished by introducing chlorine gas into boiling, dry 2,6-dichlorotoluene. The reaction is often conducted under sunlight or ultraviolet (UV) light to facilitate the desired side-chain reaction.

The use of catalysts in conjunction with light is a common strategy to enhance the efficiency and selectivity of the chlorination process. Phosphorus compounds are frequently employed for this purpose. For instance, the reaction can be carried out with chlorine under UV light with phosphorus pentachloride (PCl₅) as a catalyst. vulcanchem.com Similarly, phosphorus trichloride (B1173362) (PCl₃) has been used as a catalyst for the direct chlorination of the starting material to yield this compound. google.com Another variation involves the use of phosphorus oxychloride as a catalyst under UV irradiation. google.com A patented method describes dissolving 2,6-dichlorotoluene in a solvent, adding a catalyst, and then introducing chlorine gas under light conditions. google.com This process is reported to achieve high yields and purity. google.com

Photocatalysis represents a key technology in the synthesis of this compound. Under light conditions, particularly UV light, photon energy excites chlorine molecules, causing them to dissociate into highly reactive chlorine radicals. google.com These radicals then initiate a chain reaction that leads to the chlorination of the methyl group on the toluene (B28343) ring. google.com Research in this area has explored photochlorination using UV light to initiate these radicals at lower temperatures, which, while promising, can be limited by higher energy costs and slower reaction rates in some experimental setups. The fundamental mechanism of photochlorination involves initiation, propagation, and termination steps, which are characteristic of free-radical chain reactions. smolecule.com

Industrial Production Routes and Process Optimization

On an industrial scale, the production of this compound is often carried out in continuous-flow reactors, which offer advantages in heat management and throughput compared to batch processes. Key considerations in industrial production include the purity of the raw materials, efficient recovery of solvents, and the management of byproducts such as hydrogen chloride gas.

Process optimization focuses on maximizing the conversion of 2,6-dichlorotoluene while minimizing the formation of impurities. This is achieved through precise control of reaction parameters such as temperature, chlorine feed rate, and residence time in the reactor. For instance, a typical industrial process might involve a residence time of 2-4 hours. Following the reaction, purification is critical, with multi-stage fractional distillation under reduced pressure being a common method to achieve purities greater than 95%.

ParameterIndustrial Process Detail
Reactor Type Continuous-flow tubular reactors with chlorine injection ports
Residence Time 2–4 hours
Purification Multi-stage fractional distillation under reduced pressure (10–20 mmHg)
Achieved Purity >95%

Investigation of Reaction Mechanisms in this compound Synthesis

The synthesis of this compound from 2,6-dichlorotoluene proceeds through a free-radical chain mechanism. The process is initiated by the formation of chlorine radicals, typically through the application of UV light. google.comsmolecule.com

The proposed mechanism involves the following key steps:

Initiation: A chlorine molecule absorbs energy (hν) and undergoes homolytic cleavage to form two chlorine radicals (Cl•). google.comsmolecule.com

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 2,6-dichlorotoluene, forming a 2,6-dichlorobenzyl radical and a molecule of hydrogen chloride (HCl). The resulting 2,6-dichlorobenzyl radical then reacts with another chlorine molecule to form 2,6-dichlorobenzyl chloride and a new chlorine radical, which continues the chain reaction. smolecule.comscispace.com This process repeats to form this compound.

Termination: The reaction is terminated when two radicals combine. smolecule.com

Studies involving corona discharge of 2,6-dichlorotoluene have provided evidence for the formation of the 2,6-dichlorobenzyl radical as a key intermediate in such gas-phase reactions. scispace.com The use of catalysts like pyridine (B92270) can help to suppress nuclear chlorination (chlorination of the benzene (B151609) ring) by stabilizing the radical intermediates.

Research on High-Yield and High-Purity Synthesis Techniques for this compound

A significant focus of research in this field is the development of synthetic techniques that deliver both high yields and high purity of the final product. One patented method, which involves the use of a catalyst and a solvent under light conditions, claims to achieve a reaction yield of up to 90% or more, with a product purity exceeding 99%. google.com

The conditions for this high-yield synthesis are detailed as follows:

ParameterCondition
Catalyst Amount 0.5-2% by weight of 2,6-dichlorotoluene google.com
Solvent to 2,6-Dichlorotoluene Molar Ratio 1:0.5-1 google.com
Reaction Temperature 60 ~ 120℃ google.com
Reported Yield ≥ 90% google.com
Reported Purity ≥ 99% google.com

Post-reaction purification is a critical step for achieving high purity. Techniques such as multi-stage fractional distillation are effective in removing byproducts and unreacted starting materials, leading to a final product with a purity of over 95%. The choice of catalyst is also crucial for minimizing byproducts. For related compounds, the use of catalysts such as tetra-substituted ureas or certain tertiary amines has been shown to suppress byproduct formation, achieving purities greater than 99% and yields over 93%.

Chemical Reactivity and Transformation Pathways of 2,6 Dichlorobenzal Chloride

Nucleophilic Substitution Reactions of 2,6-Dichlorobenzal Chloride

The chemical behavior of this compound is significantly influenced by its susceptibility to nucleophilic attack. The chlorine atoms of the dichloromethyl group are benzylic and thus labile, making them good leaving groups in substitution reactions. This reactivity allows for the introduction of various functional groups. For instance, it is a key intermediate in the synthesis of complex aromatic structures valuable in agrochemicals.

The compound's reactivity profile shows that it can participate in nucleophilic substitutions, which is a common pathway for introducing new functionalities. guidechem.com For example, the related 2,6-dichlorobenzyl chloride is known to react with thiol compounds to introduce a sulfanyl (B85325) group or with acetate-forming agents, followed by hydrolysis, to produce alcohols. evitachem.comgoogle.com While simple aromatic halogenated compounds are often unreactive, the dichloromethyl group in this compound provides a site for these transformations. lookchem.comchemicalbook.com The chlorine atoms on the benzene (B151609) ring also make the compound susceptible to nucleophilic attack, leading to substitution reactions under specific conditions.

Condensation Reactions Involving this compound

This compound and its derivatives are utilized in condensation reactions to build more complex molecules. guidechem.com For example, its hydrolysis product, 2,6-dichlorobenzaldehyde (B137635), is a precursor for benzoylurea-class insecticides like teflubenzuron. lookchem.com The synthesis of such compounds often involves condensation steps. While the related 2,6-dichlorobenzoyl chloride is more directly used in condensation with amines to form amides, this compound serves as a crucial starting material for creating the necessary precursors. aksci.com

Its utility as an intermediate is also seen in the synthesis of dyes, where it can act as a coupling agent or an intermediate for creating azo dyes. Furthermore, it is a starting material in the synthesis of various pharmaceutical compounds, including antihistamines and antifungal agents, processes that often involve condensation reactions to form the final product. guidechem.com

Hydrolysis Pathways of this compound to 2,6-Dichlorobenzaldehyde

A primary and significant reaction of this compound is its hydrolysis to produce 2,6-dichlorobenzaldehyde. This aldehyde is a valuable intermediate, particularly in the agrochemical industry. The conversion involves the replacement of the two chlorine atoms on the benzylic carbon with oxygen. Traditional hydrolysis methods, such as using aqueous bases, can be ineffective and lead to significant byproduct formation. For instance, using concentrated sulfuric acid can result in resinification, causing substantial yield loss.

To improve the efficiency and selectivity of the hydrolysis of this compound (referred to as 2,6-dichlorobenzyl chloride in the patent, a likely synonym or related precursor in this context), advanced catalytic methods have been developed. wipo.int One patented method discloses a process where the compound is heated to 120-160°C and treated with a specific catalyst. lookchem.comwipo.int

This catalyst is a pi complex formed by a metal salt (used in an amount of 0.05-6 wt%) and benzaldehyde (B42025) or a benzaldehyde derivative. lookchem.comwipo.int Water, in a molar amount equal to the starting chloride, is then added dropwise. wipo.int The use of this pi complex catalyst increases the solubility of the reactant, creating a homogeneous reaction system. wipo.int This allows the hydrolysis to be initiated at a lower temperature and proceed stably. wipo.int

Another catalytic approach for the hydrolysis of the related 2,6-dichlorobenzyl dichloride involves using acidic conditions, such as formic or acetic acid, with zinc chloride as a catalyst.

The table below summarizes a catalytic hydrolysis method.

ParameterValue
Reactant2,6-Dichlorobenzyl chloride
CatalystPi complex of metal salt and benzaldehyde
Catalyst Loading0.05 - 6 wt%
Temperature120 - 160 °C
ReagentWater (equimolar to reactant)
Reaction End PointReactant content < 0.05 wt%

This data is based on a patented method for a closely related or synonymously named compound. wipo.int

The kinetics and selectivity of the hydrolysis of benzal chloride derivatives are crucial for industrial applications to maximize yield and purity. The traditional hydrolysis of this compound using concentrated sulfuric acid is hampered by poor selectivity, with about 70% yield loss due to resinification byproducts.

The catalytic method using a metal salt-benzaldehyde pi complex offers significant advantages by creating a homogeneous reaction system, which leads to milder reaction conditions, fewer side reactions, and a high yield of 2,6-dichlorobenzaldehyde. wipo.int Studies on the solvolysis of structurally related benzoyl chlorides show a spectrum of mechanisms from S_N1 (unimolecular) to S_N2 (bimolecular), depending on the substituents and the solvent. researchgate.netnih.gov For sterically hindered substrates like those with 2,6-dichloro substitution, a cationic S_N1-like pathway can be favored in weakly nucleophilic media. researchgate.netnih.gov The product selectivity in alcohol/water mixtures for some acyl chlorides is consistent with a unimolecular ionization mechanism. researchgate.net Optimizing reaction conditions, such as temperature and catalyst choice, is key to controlling these pathways and enhancing selectivity for the desired aldehyde product. wipo.int

Derivatization Reactions for Specific Functional Group Introduction

This compound's reactivity makes it suitable for derivatization reactions aimed at introducing specific functional groups for analytical or synthetic purposes. guidechem.com A notable application is in the trace analysis of potentially genotoxic benzyl (B1604629) halides in pharmaceutical substances. nih.gov

Because benzyl chlorides can have low reaction efficiency, a common strategy involves converting them to more reactive forms or using a highly effective derivatization reagent. nih.gov For analytical purposes, 1-(4-Nitrophenyl) piperazine (B1678402) (4-NPP) has been selected as a novel derivatization reagent for benzyl halides. This reagent reacts with the benzyl halide, and the resulting derivative can be easily detected by HPLC-UV at a wavelength of 392 nm, which minimizes interference from the drug substance matrix. nih.gov Other reagents like 2-nitrophenylhydrazine (B1229437) have also been used for the derivatization of related acyl chlorides. researchgate.net These derivatization methods are crucial for quality control in the pharmaceutical industry. nih.govresearchgate.net

The table below details findings from a study on the derivatization of benzyl halides.

ParameterFinding
Derivatization Reagent1-(4-Nitrophenyl) piperazine (4-NPP)
Analyte ClassBenzyl halides (including chlorides)
Benefit of ReagentShifts UV absorbance to near visible range (392 nm)
AdvantageMinimizes matrix interferences from drug substances
ApplicationTrace analysis of residual benzyl halides

This data is based on a study developing an HPLC-UV method for benzyl halides. nih.gov

Applications of 2,6 Dichlorobenzal Chloride in Advanced Organic Synthesis Research

Role in Agrochemical Synthesis

The structural framework of 2,6-Dichlorobenzal chloride is a key component in the synthesis of several classes of agrochemicals, including herbicides, insecticides, and fungicides. Its utility stems from its ability to be readily converted into other functional groups, providing a versatile platform for the construction of biologically active molecules.

Intermediacy in Herbicide Production

A significant application of this compound is in the production of herbicides. It serves as a direct precursor to 2,6-dichlorobenzonitrile , a potent herbicide. The synthesis pathway involves the reaction of this compound with hydroxylamine (B1172632) in the presence of a strong mineral acid, such as sulfuric acid, to form 2,6-dichlorobenzaldoxime . googleapis.com This oxime can then be readily converted to 2,6-dichlorobenzonitrile. googleapis.com The resulting herbicide is effective against a variety of weeds. googleapis.com

Synthesis of Insecticides (e.g., Benzoylurea (B1208200) Insecticides)

This compound is a crucial intermediate in the synthesis of benzoylurea insecticides, a class of insect growth regulators that interfere with chitin (B13524) synthesis. chemball.comresearchgate.net A prominent example is the insecticide teflubenzuron . lookchem.comchemicalbook.com The synthetic route typically begins with the hydrolysis of this compound to produce 2,6-dichlorobenzaldehyde (B137635) . lookchem.com This aldehyde is a key building block that is further elaborated to form the final benzoylurea structure. researchgate.netjeb.co.in The benzoylurea insecticides are known for their high efficacy against various insect pests, including lepidoptera, coleoptera, and diptera. researchgate.netchemicalbook.com

Compound NameCAS NumberMolecular FormulaApplication
This compound81-19-6C7H4Cl4Intermediate
2,6-Dichlorobenzonitrile1194-65-6C7H3Cl2NHerbicide
2,6-Dichlorobenzaldoxime21899-01-0C7H5Cl2NOIntermediate
Teflubenzuron83121-18-0C14H6Cl2F4N2O2Insecticide
2,6-Dichlorobenzaldehyde83-38-5C7H4Cl2OIntermediate

Application in Fungicide Synthesis

While the isomeric 2,4-Dichlorobenzal chloride is a known intermediate in the production of fungicides like diconazole, the utility of this compound in this area is also an active field of research. samaterials.com Its structural motifs are found in various compounds investigated for their fungicidal properties. guidechem.com The reactivity of the benzal chloride group allows for its incorporation into diverse heterocyclic structures, which are often associated with antifungal activity.

Utility in Pharmaceutical Compound Synthesis

The unique chemical properties of this compound also make it a valuable precursor in the synthesis of various pharmaceutical agents. guidechem.com Its incorporation into drug molecules can significantly influence their biological activity and pharmacokinetic properties.

Precursor to Antihistamines

Research has indicated that this compound can serve as a starting material for the synthesis of novel antihistamines. guidechem.com The dichlorinated phenyl ring is a common feature in many second and third-generation antihistamines, contributing to their potency and reduced side-effect profiles. The synthesis often involves the conversion of the benzal chloride to other functional groups that can be coupled with various amine-containing side chains characteristic of antihistaminic compounds.

Synthesis of Anti-inflammatory Drugs (e.g., Diclofenac (B195802) Penicillin Intermediate)

This compound serves as a significant precursor in the synthesis of several anti-inflammatory drugs and antibiotics. Its primary role in this context is as a starting material for the production of 2,6-dichlorobenzaldehyde, a key intermediate in the synthesis of prominent pharmaceuticals like diclofenac sodium and dicloxacillin. google.comgoogle.com

The conversion of this compound to 2,6-dichlorobenzaldehyde is a critical step. This is typically achieved through hydrolysis. For instance, a patented method involves the chlorination of 2,6-dichlorotoluene (B125461) to produce this compound (referred to as 2,6-dichloro dchlorobenzyl in the patent), which is then hydrolyzed under acidic conditions with a catalyst like zinc chloride to yield 2,6-dichlorobenzaldehyde. google.com

Once synthesized, 2,6-dichlorobenzaldehyde is utilized in the pharmaceutical industry for the preparation of drugs such as Dicloxacillin Sodium, a penicillinase-resistant penicillin antibiotic. google.comgoogle.com It is also a key component in the synthesis of diclofenac sodium, a widely used nonsteroidal anti-inflammatory drug (NSAID). The 2,6-dichloro substitution pattern on the aromatic ring is a crucial feature for the biological activity of these drugs.

The following table outlines the role of this compound as an intermediate in the synthesis of these important drugs.

Starting MaterialIntermediateFinal Product (Example)Therapeutic Class
This compound2,6-DichlorobenzaldehydeDiclofenac SodiumAnti-inflammatory (NSAID)
This compound2,6-DichlorobenzaldehydeDicloxacillin SodiumAntibiotic (Penicillin)

Broader Applications as a Reagent in Chemical Research Laboratories

Beyond its role in the synthesis of specific high-profile drugs, this compound is a versatile reagent in chemical research laboratories, valued for its reactivity and its ability to introduce the 2,6-dichlorophenyl moiety into various molecular frameworks. Its chemical behavior is characterized by the reactivity of the dichloromethyl group, which can undergo a range of transformations.

In a laboratory setting, this compound is utilized in several key types of reactions:

Oxidation: It can be oxidized to form 2,6-dichlorobenzaldehyde, a reaction that is fundamental to its application in the synthesis of the pharmaceuticals mentioned previously.

Reduction: The compound can be reduced to yield 2,6-dichlorobenzyl alcohol, another useful synthetic intermediate.

Substitution Reactions: The chlorine atoms of the dichloromethyl group can be displaced by other nucleophiles, allowing for the introduction of different functional groups at this position.

Hydrolysis to Carboxylic Acids: this compound can be converted to 2,6-dichlorobenzoic acid and its corresponding anhydride (B1165640). google.com This transformation is typically achieved by reacting it with water, where the extent of anhydride formation can be controlled by the amount of water used. google.com

A notable example of its application in a research context is in the synthesis of novel compounds with potential biological activity. For instance, 2,6-dichlorobenzaldehyde, derived from this compound, has been used in the synthesis of guanabenz (B1672423) derivatives, which have been studied for their antiprion activity. researchgate.net In one study, 2,6-dichlorobenzaldehyde was reacted with a hydrazinyl-4,5-dihydro-1H-imidazole hydroiodide to produce a new derivative, showcasing the utility of this chemical in medicinal chemistry research. researchgate.net

The following table summarizes some of the key transformations of this compound in a research setting.

ReactantReagent(s)Product(s)Reaction Type
This compoundWater2,6-Dichlorobenzoic acid and/or 2,6-Dichlorobenzoic anhydrideHydrolysis
This compoundOxidizing Agent2,6-DichlorobenzaldehydeOxidation
This compoundReducing Agent2,6-Dichlorobenzyl alcoholReduction
This compoundNucleophileSubstituted 2,6-dichlorobenzyl derivativeNucleophilic Substitution
2,6-Dichlorobenzaldehyde2-hydrazinyl-4,5-dihydro-1H-imidazole hydroiodideGuanabenz derivativeCondensation

Environmental Science and Ecotoxicological Studies of 2,6 Dichlorobenzal Chloride

Environmental Occurrence and Distribution Research

2,6-Dichlorobenzal chloride, an aromatic organic compound, is not known to occur naturally in the environment. Its presence is primarily linked to its role as a chemical intermediate in various industrial manufacturing processes. Research indicates that its principal application is in the synthesis of agrochemicals, particularly benzoylurea-class insecticides like teflubenzuron. It also serves as a precursor in the production of other chemicals, such as 2,6-dichlorobenzaldehyde (B137635) and 2,6-dichlorobenzonitrile. chemicalbook.com

Furthermore, this compound has been identified as a known impurity in the production of the antifungal pharmaceutical agent Isoconazole. chemicalbook.com The potential for its release into the environment, therefore, stems from manufacturing waste streams and industrial discharges. ontosight.ai While specific monitoring studies detailing its concentration in water or soil are not widely available, the documented occurrence of structurally similar compounds, such as 2,6-dichlorobenzyl chloride, in creek sediments highlights the potential for environmental distribution of these types of chlorinated compounds. ontosight.ai

Degradation Pathways in Environmental Matrices

The environmental persistence and degradation of this compound are governed by its chemical structure. As a halogenated aromatic compound, it is generally unreactive. chemicalbook.com However, it is known to be incompatible with strong oxidizing and reducing agents, which can facilitate its breakdown. chemicalbook.com The compound is noted as being insoluble in water, a property that significantly influences its behavior and degradation in aqueous environments. chemicalbook.com One identified degradation reaction is its oxidation to form 2,6-dichlorobenzaldehyde. chemicalbook.com

Biodegradation Studies

Specific research on the biodegradation of this compound is limited, with some safety data sheets reporting no available data on its persistence or degradability. hpc-standards.com For the broader class of related dichlorobenzyl chlorides, chemical hydrolysis is anticipated to be a rapid and primary fate process in moist soil and aquatic systems, which would suggest that biodegradation of the parent compound is not an important pathway. nih.gov

Studies on potential metabolites offer some insight. For instance, the related compound 2,6-dichlorobenzamide (B151250) can be metabolized by plants through hydroxylation and conjugation. nih.gov The ultimate degradation product, 2,6-dichlorobenzoic acid, has been shown to have a 96-hour LC50 value greater than 100 mg/L for rainbow trout and bluegills, indicating a significant reduction in toxicity compared to its chlorinated precursors.

Photodegradation Investigations

Environmental Transport and Fate Modeling

Specific environmental transport and fate modeling studies for this compound have not been identified. However, its physical and chemical properties allow for predictions of its environmental behavior. With a density greater than water (1.520 g/mL at 20°C) and its insolubility, the compound is expected to sink in aquatic systems and partition to sediment. chemicalbook.com

For the closely related compound 2,6-dichlorobenzyl chloride, data suggests it has high persistence in both water and soil, with low mobility, which is consistent with a compound that does not readily dissolve in water. apolloscientific.co.uk The rapid hydrolysis expected for dichlorobenzyl chlorides in general would be a primary factor limiting their transport and persistence in the environment. nih.gov

Ecotoxicological Impact Assessments

The ecotoxicological profile of this compound is characterized by a high level of concern, particularly for aquatic ecosystems. hpc-standards.com Its disposal as hazardous waste is mandated, and discharge into aqueous environments is to be avoided.

Toxicity to Aquatic Organisms

This compound is consistently classified as being very toxic to aquatic life. chemicalbook.comlgcstandards.com This is reflected in its formal hazard classifications across various regulatory frameworks. Despite the strong warnings, specific quantitative toxicity values, such as the median lethal concentration (LC50) or effective concentration (EC50) for fish or invertebrates, are not available in the reviewed scientific literature, with some sources explicitly stating "no data available". hpc-standards.com The compound's high aquatic toxicity can have detrimental effects on wildlife. hpc-standards.com

The following tables summarize the available ecotoxicological classifications for this compound.

GHS Hazard Classification for Aquatic Environments

Hazard Statement Code Description Source(s)
H400 Very toxic to aquatic life lgcstandards.com
H410 Very toxic to aquatic life with long lasting effects apolloscientific.co.uk

Note: H410 is for the related compound 2,6-Dichlorobenzyl chloride.

EU Risk Phrases

Risk Phrase Code Description Source(s)

Long-Term Environmental Effects

The long-term environmental effects of this compound (CAS No. 81-19-6) are a significant concern due to its classification as a substance that is very toxic to aquatic life with long-lasting consequences. chemicalbook.comguidechem.com Regulatory classifications consistently highlight its potential to cause enduring harm in aquatic ecosystems. chemicalbook.comguidechem.com

The compound is designated as "Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1" under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). guidechem.com This classification indicates that it has the potential for persistence, bioaccumulation, and toxicity in the aquatic environment over extended periods. The primary risk statements associated with the compound are "Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment". chemicalbook.comguidechem.com

Being insoluble in water, the mobility and distribution of this compound in the environment are complex. chemicalbook.com Its primary route into the environment is likely through waste streams generated during its use as a chemical intermediate in the manufacturing of agrochemicals—such as herbicides, insecticides, and fungicides—and various pharmaceuticals. guidechem.com

While specific degradation studies on this compound are not extensively detailed in publicly available literature, the environmental fate of structurally similar compounds provides insight into its likely behavior. As a reactive chlorinated aromatic compound, it is expected to undergo degradation. For related compounds like dichlorobenzyl chlorides, the estimated atmospheric half-life from reactions with hydroxyl radicals is between 12 and 21 days. nih.gov The primary degradation pathway for reactive acyl chlorides in aquatic environments is hydrolysis. This process would likely convert this compound into its main degradation product, 2,6-dichlorobenzoic acid. Subsequent environmental transformation would then primarily involve the microbial degradation of this acid.

Table 1: Ecotoxicological Hazard Classification for this compound

Hazard Classification/StatementSource
Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment. chemicalbook.comguidechem.com
Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1. guidechem.com
Very toxic to aquatic life. guidechem.com

Research on Environmental Monitoring and Remediation Strategies

Effective management of this compound requires robust monitoring and remediation strategies to mitigate its potential environmental impact. Due to its hazardous nature, release into the environment should be avoided, and any contamination requires careful handling and disposal as hazardous waste. chemicalbook.comguidechem.com

Research into environmental monitoring for related compounds like dichlorobenzyl chlorides emphasizes the importance of regular analysis of environmental samples, such as water and soil, to ensure levels remain within safe limits. hpc-standards.com For this compound, monitoring would be crucial in areas surrounding manufacturing facilities where it is used as a chemical intermediate.

In the event of accidental release, immediate containment is critical. Spill response procedures for related chemicals involve the use of inert absorbent materials to contain the substance. tcichemicals.com Engineering controls, such as providing retention basins for pH adjustment and dilution of spills from storage areas, are recommended to prevent entry into waterways. apolloscientific.co.uk

Specific remediation technologies for this compound are not well-documented. However, general strategies for remediating sites contaminated with chloride-based compounds can be applied. For chloride-impacted groundwater, remedial goals aim to restore the aquifer to its most beneficial use. ks.gov This can involve hydraulic containment to prevent the further spread of contamination, followed by extraction of the contaminated water. ks.gov Treatment technologies such as ion exchange or reverse osmosis can be used to remove chloride from the extracted water. ks.gov

For soil contamination, the primary goal is to restore the soil's capacity to support vegetation. ks.gov Disposal of contaminated materials must be conducted in compliance with regulations, typically involving removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing to prevent the release of harmful combustion byproducts like hydrogen chloride gas. apolloscientific.co.ukfishersci.com

Table 2: Summary of Environmental Monitoring and Remediation Strategies

StrategyDescriptionApplicability Note
Monitoring Regular analysis of environmental samples (soil, water) to detect and quantify contamination levels.Principle applied from related dichlorobenzyl chlorides. hpc-standards.com
Containment Use of absorbents for spills. Installation of retention basins for storage area runoff.General strategy for chemical spills. tcichemicals.comapolloscientific.co.uk
Soil Remediation Restoration of soil's ability to support vegetation.General goal for salt/chloride contaminated soil. ks.gov
Groundwater Remediation Hydraulic containment and extraction of contaminated water.General strategy for chloride-contaminated aquifers. ks.gov
Treatment Ion exchange or reverse osmosis for extracted groundwater.General strategy for chloride-contaminated water. ks.gov
Disposal Disposal of contaminated material as hazardous waste via licensed facilities or controlled incineration.Standard procedure for hazardous chemicals. chemicalbook.comguidechem.comapolloscientific.co.uk

Human Health Toxicology and Exposure Assessment for 2,6 Dichlorobenzal Chloride

Toxicological Profiles and Mechanisms of Action

The toxicological profile of 2,6-Dichlorobenzal chloride is primarily characterized by its corrosive and irritant properties upon contact. The mechanisms of action are related to its reactivity, which can lead to local tissue damage.

Skin and Eye Damage ResearchResearch and standardized hazard classifications indicate that this compound is a significant skin and eye irritant. It is classified as causing severe skin burns and eye damage.echemi.comchemicalbook.comDirect contact with the skin can result in inflammation, which is characterized by symptoms like itching, scaling, redness, and potentially blistering.aksci.com

For eyes, contact can lead to severe damage. aksci.com The substance is noted as a lachrymator, meaning it can trigger an increased flow of tears. thermofisher.com Immediate and thorough rinsing with water is critical following any eye contact to mitigate damage. aksci.comthermofisher.com

The table below summarizes the GHS hazard classifications related to skin and eye contact for this compound and a closely related compound.

Hazard ClassificationCompoundGHS CategoryHazard StatementSource(s)
Skin Corrosion/IrritationThis compoundCategory 1CH314: Causes severe skin burns and eye damage echemi.comchemicalbook.com
Serious Eye Damage/Irritation2,6-Dichlorobenzyl chlorideCategory 1H318: Causes serious eye damage nih.gov

Occupational Exposure Research and Risk Management Strategies

Engineering Controls:

Ventilation: Facilities should use adequate general and local exhaust ventilation to keep airborne concentrations low. aksci.com Handling should occur in a well-ventilated place or under a chemical fume hood. thermofisher.comechemi.com

Closed Systems: Where possible, handling the product within a closed system is recommended. tcichemicals.com

Emergency Equipment: Eyewash fountains and safety showers must be available in areas where the material is stored or used. aksci.comtcichemicals.com

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. echemi.comtcichemicals.com

Skin Protection: Use impervious protective clothing and gloves. Gloves should be inspected before use. echemi.comtcichemicals.com

Respiratory Protection: If ventilation is inadequate or there is a risk of inhalation, a NIOSH-certified respirator should be used. aksci.com

Handling and Hygiene:

Avoid contact with skin, eyes, and clothing. aksci.com

Wash hands thoroughly after handling. aksci.com

Do not eat, drink, or smoke in work areas. apolloscientific.co.uk

Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse. apolloscientific.co.uk

Human Health Risk Assessment Methodologies

A human health risk assessment (HHRA) is a systematic process used to estimate the potential for adverse health effects in humans from exposure to chemical hazards. friendsofstclair.caepa.gov The assessment for a chemical like this compound typically follows a multi-step framework. epa.govwho.int

Screening Level Risk Assessment: A common approach is the screening level human health risk assessment (SLHRA), which is a preliminary evaluation to determine if potential health risks exist. friendsofstclair.caca.gov This method uses existing data and conservative assumptions to identify areas of concern. friendsofstclair.ca

The key components of a human health risk assessment methodology are outlined in the table below.

Assessment StepDescriptionKey Questions & ConsiderationsSource(s)
1. Planning and Scoping / Hazard Identification Identifies the chemical of concern and its inherent potential to cause harm. It involves reviewing toxicological data from various studies.What are the potential health effects (e.g., irritation, corrosion)? What populations might be exposed? epa.govwho.int
2. Exposure Assessment Estimates the magnitude, frequency, and duration of human exposure to the chemical. This step identifies exposure pathways (e.g., inhalation, dermal contact) and routes.Who is exposed and how? What are the concentrations in the environment (air, soil, water)? epa.govca.gov
3. Dose-Response Assessment Characterizes the relationship between the dose of the chemical and the incidence of adverse health effects in the exposed population.How much of the chemical causes what kind of effect? epa.gov
4. Risk Characterization Integrates the information from the previous steps to estimate the probability of adverse health effects occurring in the exposed population. It compares estimated exposures to health-based guidance values.What is the overall risk to human health? Are the risks considered negligible or do they warrant further investigation or action? friendsofstclair.caepa.gov

For a compound like 2,6-Dichlorobenzyl chloride, a related substance, a screening level assessment identified it as a contaminant of concern and evaluated potential risks to frequent recreators via exposure in a creek, ultimately concluding the risks were negligible under the assessed conditions. friendsofstclair.ca This illustrates the application of the methodology to a specific scenario.

Computational and Analytical Approaches in 2,6 Dichlorobenzal Chloride Research

Computational Chemistry Studies

Computational chemistry provides invaluable theoretical insights into the properties and behavior of 2,6-dichlorobenzal chloride at the molecular level.

Quantum Chemical Calculations (e.g., DFT for Molecular Properties)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the molecular structure and electronic properties of chlorinated aromatic compounds. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles are well-established through research on analogous compounds. For instance, DFT calculations on similar molecules are used to optimize molecular geometry and predict vibrational frequencies, which can then be compared with experimental spectroscopic data.

These calculations can elucidate the distribution of electrons within the molecule, highlighting the influence of the electron-withdrawing chlorine atoms on the benzene (B151609) ring and the dichloromethyl group. This information is critical for understanding the molecule's reactivity towards nucleophiles and electrophiles.

Molecular Modeling and Simulation of Reactivity

Molecular modeling and simulations are employed to study the conformational preferences and reactivity of this compound. Studies have investigated the rotational barrier around the C(sp²)-C(sp³) bond connecting the benzene ring and the dichloromethyl group. In this compound, the presence of two ortho-chlorine atoms significantly increases the rotational barrier compared to less substituted analogs. cdnsciencepub.com This steric hindrance dictates the preferred conformation of the molecule, where the C-H bond of the dichloromethyl group lies in the plane of the aromatic ring. cdnsciencepub.com

Low-temperature ¹H and ¹³C-NMR spectroscopy experiments have been used to observe the slow rotation about this bond, providing experimental data to validate and refine molecular models. cdnsciencepub.com These models are essential for predicting how the molecule will interact with other reactants and in different solvent environments.

Advanced Spectroscopic Characterization Methodologies

A suite of advanced spectroscopic techniques is indispensable for the structural elucidation, identification, and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the structure of this compound. Both ¹H NMR and ¹³C NMR are used to verify the substitution pattern on the benzene ring. The chemical shifts and coupling constants of the aromatic protons, typically observed in the range of δ 7.3–7.5 ppm, provide definitive evidence of the 2,6-dichloro substitution.

Dynamic NMR studies at varying temperatures have been particularly insightful, allowing for the determination of the rotational barrier of the dichloromethyl group. cdnsciencepub.com The coalescence of signals as the temperature is changed provides quantitative data on the energy required for internal rotation.

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is a powerful tool for the identification and quantification of this compound. Gas chromatography-mass spectrometry (GC-MS) is frequently used to determine the purity of the compound and to identify any volatile byproducts from its synthesis. The mass spectrum of this compound will exhibit a characteristic molecular ion peak and fragmentation pattern that is dictated by the presence of four chlorine atoms, leading to a distinctive isotopic cluster. Mass spectrometric examination has been used to identify this compound in reaction mixtures, alongside related compounds such as 2,6-dichlorobenzyl chloride and 2,6-dichlorobenzotrichloride. google.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for the validation of functional groups present in this compound. The IR spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrations of its chemical bonds. A key feature in the IR spectrum is the C-Cl stretching vibration, which is expected around 550 cm⁻¹. The spectrum would also show characteristic absorptions for the aromatic ring and the C-H bond of the dichloromethyl group. The presence of these specific bands in an IR spectrum confirms the chemical identity of the compound. google.com

Chromatographic Techniques for Purity Assessment and Mixture Analysis

The purity and analysis of this compound and its related mixtures are paramount in research and industrial applications to ensure product quality and reaction efficiency. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are instrumental in achieving this. These methods allow for the effective separation, identification, and quantification of this compound from its precursors, byproducts, and isomers.

Gas chromatography is a frequently employed method for the analysis of volatile and semi-volatile chlorinated compounds like this compound. The technique's high resolution and sensitivity make it ideal for assessing purity and analyzing complex reaction mixtures. In a typical GC analysis, the choice of the capillary column is critical for achieving the desired separation. For chlorinated hydrocarbons, columns with varying polarities are utilized. For instance, a non-polar column might be used for general purity checks, while a more polar column could be necessary to separate positional isomers.

A common detector paired with GC for analyzing chlorinated compounds is the Electron Capture Detector (ECD), which is highly sensitive to halogenated molecules. Alternatively, a Mass Spectrometer (MS) can be used as a detector (GC-MS), providing both quantitative data and structural information, which is invaluable for identifying unknown impurities. For instance, during the synthesis of 2,6-dichlorobenzoyl chloride from 2,6-dichlorobenzaldehyde (B137635), GC analysis is used to monitor the reaction's progress and has shown the capability to achieve purity levels of over 99%. google.comgoogle.com

High-Performance Liquid Chromatography is another powerful technique for the analysis of this compound, especially for less volatile impurities or when derivatization is not desirable. Reverse-phase HPLC is the most common mode used for this class of compounds. In this setup, a non-polar stationary phase (like a C8 or C18 column) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.com

The separation of chlorinated aromatic isomers can be particularly challenging. However, specialized HPLC columns, such as those with phenyl or pentafluorophenyl (PFP) stationary phases, can offer unique selectivity for these compounds due to pi-pi and other specific interactions. The use of a UV detector is standard, as the aromatic rings of these compounds absorb light in the UV spectrum, allowing for their detection and quantification. rsc.org For example, a method for analyzing 2,6-dichlorobenzamide (B151250), a related compound, utilizes a reverse-phase HPLC system with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

The following tables provide hypothetical yet representative examples of chromatographic conditions that could be adapted for the analysis of this compound based on methods for similar compounds.

Table 1: Illustrative Gas Chromatography (GC) Method Parameters

ParameterValue
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Detector Mass Spectrometer (MS) or Electron Capture Detector (ECD)
Detector Temperature 300 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Injection Volume 1 µL (splitless)

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Method Parameters

ParameterValue
Column C18 (4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 220 nm
Injection Volume 10 µL

These tables showcase typical starting points for method development. The actual parameters would require optimization based on the specific sample matrix and the impurities of interest. The synthesis of this compound often involves the chlorination of 2,6-dichlorotoluene (B125461), and chromatographic methods are essential for separating the desired product from unreacted starting material and other chlorinated toluene (B28343) isomers. The ability to resolve these closely related compounds is a key advantage of using high-resolution chromatographic techniques.

Sustainable Chemistry and Future Research Directions for 2,6 Dichlorobenzal Chloride

Application of Green Chemistry Principles in Synthetic Routes

The predominant industrial synthesis of 2,6-Dichlorobenzal chloride involves the side-chain chlorination of 2,6-dichlorotoluene (B125461). This process is typically conducted by introducing chlorine gas into boiling, dry 2,6-dichlorotoluene under the influence of sunlight or UV light, which initiates a free-radical reaction. While effective, this traditional method presents several challenges from a green chemistry perspective. The use of highly toxic and corrosive chlorine gas, the generation of hydrogen chloride (HCl) as a byproduct, and often high reaction temperatures contribute to a significant environmental footprint.

In an effort to mitigate these issues, research has explored more sustainable synthetic strategies. Key developments include:

Photochlorination at Lower Temperatures: Recent patents have investigated photochlorination processes that operate at lower temperatures, typically between 50°C and 100°C. This approach reduces the energy consumption of the reaction, a core principle of green chemistry. However, these methods can be limited by slower reaction rates and potentially higher energy costs associated with the UV light source.

Advanced Reactor Technology: The shift from traditional batch reactors to continuous-flow reactors for industrial-scale production marks a significant process intensification. Continuous-flow systems, such as tubular reactors with multiple chlorine injection ports, offer superior heat management, more efficient mixing, and shorter residence times (2–4 hours), leading to better control over the reaction and potentially fewer byproducts.

Catalytic and Sequential Chlorination: To improve selectivity and yield, methods combining photo-chlorination with catalytic chlorination have been developed. lookchem.com By carefully controlling reaction temperature and chlorine flow rate in a sequential process, the conversion of 2,6-dichlorotoluene can be maximized while minimizing the formation of undesired byproducts, which simplifies subsequent purification steps and reduces production costs. lookchem.com

These advancements reflect a move towards preventing waste generation rather than treating it post-creation, optimizing atom economy, and designing for energy efficiency, all of which are fundamental tenets of green chemistry.

Development of Novel and Efficient Catalytic Systems for Transformations

This compound is a versatile intermediate that undergoes several important transformations. The development of efficient catalytic systems for these reactions is crucial for creating cleaner and more selective chemical pathways.

The compound can be readily oxidized to form 2,6-dichlorobenzaldehyde (B137635) or reduced to 2,6-dichlorobenzyl alcohol using standard reagents. It also undergoes hydrolysis to produce 2,6-dichlorobenzaldehyde, a key precursor for benzoylurea-class insecticides.

A notable catalytic transformation is the further chlorination of this compound to produce 2,6-dichlorobenzoic acid and its anhydride (B1165640). A patented process describes this reaction using chlorine and water in the presence of a catalytic amount of a Lewis acid. google.com

Table 1: Lewis Acid Catalysts for the Chlorination of this compound

Catalyst Required Amount (% weight)
Lewis Acids (general) 0.01% - 0.2%
Preferred Range 0.02% - 0.08%
Specific Example (ZnCl₂) 0.0646%
Specific Example (SbCl₅) 0.0646%

Data sourced from patent literature describing the catalytic conversion to 2,6-dichlorobenzoic acid. google.com

This catalytic approach is superior to older, harsher methods that required high pressure and temperature, demonstrating a shift towards more benign reaction conditions. google.com

Furthermore, catalysts are pivotal in the synthesis of this compound itself to prevent over-chlorination. Pyridine-based catalysts, for example, can coordinate with chlorine radicals, which stabilizes intermediates and reduces undesired ring chlorination and the formation of byproducts like 2,6-dichlorobenzoyl chloride. The future in this area lies in discovering heterogeneous, recyclable catalysts that can further streamline these transformations, reduce waste, and enhance product purity. researchgate.net

Emerging Research Areas and Unexplored Applications of this compound

While this compound has established applications as a crucial building block, ongoing research continues to unveil new potential uses.

Established Roles:

Agrochemicals: It is a primary intermediate in the production of the insecticide teflubenzuron, following its hydrolysis to 2,6-dichlorobenzaldehyde. lookchem.com

Pharmaceuticals: The compound serves as an intermediate in the synthesis of antibiotics such as dicloxacillin. It is also identified as a related substance and impurity in the production of the antifungal agent Isoconazole, indicating its role in the synthetic pathway. clearsynth.com

Emerging Applications:

Oncology: A significant area of emerging research is in cancer therapy. A study highlighted in the Journal of Medicinal Chemistry detailed the use of this compound as a key intermediate for synthesizing novel antitumor agents. The resulting compounds demonstrated considerable cytotoxicity against cancer cell lines, opening a promising avenue for its application in medicinal chemistry.

Advanced Organic Synthesis: The presence of labile benzylic chlorine atoms makes this compound a reactive substrate for various reactions, including Friedel-Crafts alkylations and as a specialized chlorinating agent. Its unique structure can be leveraged to introduce the 2,6-dichlorophenyl moiety into complex molecules, enhancing biological activity or conferring specific physical properties.

The future for this compound likely involves its integration into the synthesis of more complex and high-value molecules, particularly in the pharmaceutical and materials science sectors. As synthetic methodologies become more sophisticated and sustainable, the accessibility of this intermediate will encourage its exploration in previously unconsidered applications.

Q & A

Q. What are the established laboratory methods for synthesizing 2,6-Dichlorobenzal chloride?

The synthesis involves chlorinating 2,6-dichlorotoluene under controlled conditions. Chlorine gas is introduced into boiling, dry 2,6-dichlorotoluene under sunlight or UV light, with an efficient reflux condenser to manage hydrogen chloride byproduct. The reaction typically completes within 2 hours, followed by vacuum distillation to isolate the product (boiling point: 120–130°C at 16 mm Hg). Higher chlorinated byproducts are removed via fractional distillation .

Q. What safety protocols are essential for handling this compound?

Due to its GHS classification (skin corrosion Category 1B, severe eye damage Category 1, acute aquatic toxicity Category 1), researchers must use impervious gloves, tightly sealed goggles, and protective clothing. Work areas should be well-ventilated, and spills must be contained to avoid environmental contamination. Immediate decontamination with soap/water for skin contact and professional waste disposal are critical .

Q. How is this compound purified after synthesis?

Post-synthesis purification involves vacuum distillation to separate the target compound (boiling at 124–126°C at 16 mm Hg) from unreacted precursors and higher chlorinated residues. Fractional distillation under reduced pressure ensures high purity (>95%), with analytical techniques like GC-MS or NMR used to verify purity .

Q. What are the primary research applications of this compound?

It serves as a key intermediate in synthesizing benzoylurea insecticides (e.g., 2,6-dichlorobenzaldehyde derivatives) and pharmaceuticals such as dicloxacillin. Its reactivity in nucleophilic substitutions makes it valuable for constructing complex aromatic frameworks in agrochemicals .

Advanced Research Questions

Q. How can hydrolysis of this compound to 2,6-dichlorobenzaldehyde be optimized?

Traditional hydrolysis methods (e.g., aqueous bases) are ineffective. Instead, concentrated sulfuric acid (66° Bé) at 55°C for 12 hours under vigorous stirring achieves partial hydrolysis. However, resinification byproducts (~70% yield loss) necessitate steam distillation to isolate the aldehyde. Alternative catalysts or biphasic systems may improve selectivity .

Q. What strategies minimize byproduct formation during chlorination of 2,6-dichlorotoluene?

Controlling chlorine flow rate, reaction temperature (maintained at boiling point of dichlorotoluene), and UV light exposure reduces over-chlorination. Real-time monitoring via gas chromatography helps terminate the reaction at optimal conversion. Excess dichlorotoluene can be recycled to suppress polychlorinated byproducts .

Q. How should researchers resolve discrepancies in reported physical properties (e.g., density, melting points)?

Cross-reference standardized databases (e.g., NIST Chemistry WebBook) and replicate measurements under controlled conditions (e.g., 20°C for density). Conflicting data may arise from impurities or polymorphic forms; thus, purity verification via HPLC or elemental analysis is advised .

Q. What advanced analytical techniques characterize this compound and its derivatives?

  • NMR Spectroscopy : 1^1H/13^13C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.3–7.5 ppm).
  • GC-MS : Quantifies purity and identifies volatile byproducts.
  • XRD : Resolves crystalline structure for polymorph studies.
  • FT-IR : Validates functional groups (C-Cl stretch at ~550 cm1^{-1}) .

Q. What environmental precautions are mandated for disposal of this compound waste?

Its high aquatic toxicity (H400) requires segregation as hazardous waste. Collaborate with certified disposal agencies for incineration or chemical neutralization. Avoid aqueous discharge and use secondary containment in lab storage .

Q. How can synthesis be scaled without compromising yield or purity?

Maintain strict temperature control during chlorination using jacketed reactors. Optimize distillation columns for high-throughput fractional distillation. Process analytical technology (PAT) tools, such as in-line FT-IR, enable real-time monitoring to adjust parameters dynamically .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.